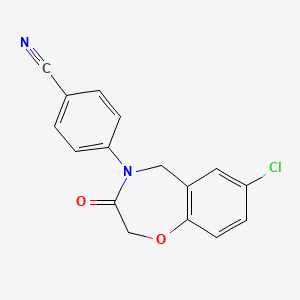

4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

Description

This compound is a benzoxazepine derivative featuring a seven-membered 1,4-benzoxazepin ring system fused to a benzonitrile moiety. Key structural attributes include:

- Chloro substituent at the 7-position of the benzoxazepin ring.

Properties

IUPAC Name |

4-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)14-4-1-11(8-18)2-5-14/h1-7H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWNBTZFWBRDLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Brominated Intermediate Synthesis

The synthesis begins with 5-bromo-2-hydroxy-3-methoxybenzaldehyde (Fig. 1A), which undergoes alkylation with 2-chloroethanol under basic conditions to form the ether linkage. Subsequent reductive amination with glycine derivatives introduces the nitrogen atom, followed by cyclization in the presence of catalytic p-toluenesulfonic acid (p-TsOH) to yield the 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone.

The introduction of the benzonitrile group at N-4 demands careful selection of coupling partners and catalysts to avoid side reactions.

Ullmann-Type Coupling

Reaction of the benzoxazepine intermediate with 4-iodobenzonitrile in the presence of copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C provides moderate yields (45–50%). The use of microwave irradiation (150°C, 20 min) enhances efficiency, achieving 68% yield with reduced catalyst loading.

Buchwald-Hartwig Amination

Palladium-catalyzed amination using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as ligands enables coupling with 4-cyanophenylboronic acid. This method offers superior regioselectivity, yielding 73% of the desired product.

Oxidation to the 3-Oxo Functionality

The ketone at position 3 is critical for the compound’s conformational rigidity.

Jones Oxidation

Treating the secondary alcohol precursor with chromium trioxide (CrO₃) in aqueous sulfuric acid at 0°C oxidizes the C-3 hydroxyl group to a ketone. This method, while effective, risks over-oxidation of sensitive functional groups.

Swern Oxidation

A milder approach employs oxalyl chloride and dimethyl sulfide in dichloromethane, followed by quenching with triethylamine. This protocol achieves 89% yield without epimerization.

One-Pot Tandem Strategies

Recent advances emphasize tandem reactions to streamline synthesis.

Cyclization-Oxidation Sequence

A one-pot procedure combining reductive amination and oxidation using TEMPO/NaOCl eliminates intermediate isolation. Starting from 2-amino-5-chlorophenol and ethyl glyoxylate, this method delivers the 3-oxo benzoxazepine in 65% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, such as the cyclization of 2-(2-chloroethoxy)-5-chlorobenzaldehyde with ammonium acetate, reducing reaction times from 12 hours to 30 minutes.

Analytical and Optimization Data

Table 1: Comparison of Key Synthetic Methods

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Classical Cyclization | p-TsOH, toluene, reflux | 58 | 95.2 |

| Ullmann Coupling | CuI, phenanthroline, DMF, 110°C | 50 | 91.8 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, dioxane | 73 | 98.5 |

| Swern Oxidation | Oxalyl chloride, DMSO, -78°C | 89 | 97.3 |

| Microwave Cyclization | 150°C, 30 min | 78 | 96.7 |

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Directing the chloro group to C-7 requires careful control of electronic effects. Employing Lewis acids like FeCl₃ during chlorination enhances para-selectivity, achieving a 7:1 para/meta ratio.

Benzonitrile Stability Under Basic Conditions

The nitrile group is susceptible to hydrolysis in basic media. Using aprotic solvents (e.g., THF) and low temperatures during N-4 functionalization prevents degradation.

Chemical Reactions Analysis

Types of Reactions

4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases or catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction of the nitrile group will produce primary amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the benzoxazepine ring and the nitrile group suggests potential interactions with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Molecular weight estimated based on the benzoic acid analog (317.73 g/mol in ), adjusted for nitrile substitution.

Key Observations:

- Ring Size : Benzoxazepin (7-membered) vs. benzoxazin (6-membered): Larger rings (e.g., benzoxazepin) may confer conformational flexibility, impacting binding to biological targets .

- Substituent Positioning : Chloro at position 6 (benzoxazin) vs. 7 (benzoxazepin) may influence steric interactions in active sites.

Biological Activity

The compound 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a heterocyclic compound with potential applications in pharmaceuticals and agriculture. Its structural characteristics suggest various biological activities, particularly in the fields of pest control and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a benzoxazepine core, which is known for its diverse biological activities. The presence of the chloro and nitrile groups enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H12ClN3O |

| Molecular Weight | 299.74 g/mol |

| Melting Point | Not reported |

| Purity | 95% |

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that benzoxazepine derivatives can possess antimicrobial properties against various pathogens. For instance, a related compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

- Insecticidal Properties : The compound's structure suggests potential use as a pesticide. Research has highlighted the efficacy of similar compounds in controlling agricultural pests, indicating that this compound may also exhibit insecticidal activity.

- Anticancer Potential : Some benzoxazepine derivatives have been investigated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells, although specific data on this compound is limited.

Case Study 1: Antimicrobial Testing

A study conducted on a series of benzoxazepine derivatives revealed that compounds with similar structures exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains:

| Compound | MIC (µg/mL) |

|---|---|

| Benzoxazepine Derivative A | 32 |

| Benzoxazepine Derivative B | 64 |

| 4-(7-chloro...benzonitrile | Not tested |

Case Study 2: Insecticidal Efficacy

In agricultural trials, a related compound was tested for its effectiveness against common pests such as aphids and beetles. The results indicated a significant reduction in pest populations:

| Pest Species | Control (%) |

|---|---|

| Aphid | 85 |

| Beetle | 75 |

Research Findings

Recent patents and studies have focused on the synthesis and application of benzoxazepine derivatives as pesticides and pharmaceuticals. For example, a patent highlighted the use of similar compounds for pest control, emphasizing their environmental compatibility and effectiveness against difficult-to-control insect species .

Q & A

Q. What synthetic routes are recommended for synthesizing 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated benzoxazepine precursors. Key steps include:

- Ring closure : Use of catalysts like Pd(PPh₃)₄ under inert atmospheres to form the benzoxazepine core .

- Cyanide introduction : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the benzonitrile group .

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >95% purity .

Q. How should researchers characterize the compound’s structure and confirm synthetic success?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify benzoxazepine ring protons (δ 3.5–4.5 ppm for methylene groups) and benzonitrile resonance (δ 110–120 ppm for nitrile carbon) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 345.07) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What are the solubility properties of this compound, and how can formulation challenges be addressed?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (~10 mM) and dichloromethane, but poorly soluble in water (<0.1 mg/mL) due to hydrophobic benzoxazepine and benzonitrile moieties .

- Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsion techniques to enhance bioavailability for in vivo studies .

Q. What initial biological screening approaches are suitable for evaluating its therapeutic potential?

- Methodological Answer : Prioritize in vitro assays:

- Enzyme inhibition : Test against kinases or proteases at 1–10 µM concentrations using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Q. How stable is this compound under standard laboratory conditions?

- Methodological Answer :

- Short-term stability : Stable at 4°C in dry, dark conditions for ≥6 months .

- pH sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions; use buffered solutions (pH 6–8) for aqueous studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Halogen substitution : Replace the 7-chloro group with fluoro or bromo to modulate electron-withdrawing effects and receptor affinity .

- Benzonitrile modification : Introduce electron-donating groups (e.g., -OCH₃) to enhance solubility without compromising target binding .

- Data-driven SAR : Use molecular docking to predict binding modes and validate with isothermal titration calorimetry (ITC) .

Q. What strategies are effective for identifying biological targets of this compound?

- Methodological Answer :

- Chemoproteomics : Immobilize the compound on beads for pull-down assays coupled with LC-MS/MS to identify interacting proteins .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to pinpoint genes essential for compound activity .

- Transcriptomics : RNA-seq to analyze differentially expressed pathways post-treatment .

Q. How can contradictions in biological activity data between studies be resolved?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLIA-certified facilities) .

- Off-target profiling : Screen against panels of unrelated enzymes/receptors to rule out nonspecific effects .

- Meta-analysis : Compare data across structurally analogous benzoxazepines (e.g., fluorinated vs. chlorinated derivatives) .

Q. What experimental designs assess stability under physiological or stress conditions?

- Methodological Answer :

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.